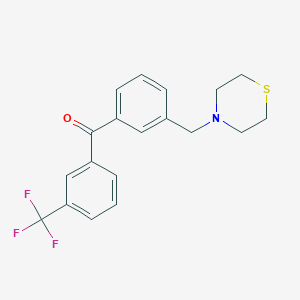

3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone

Description

3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone is a fluorinated benzophenone derivative characterized by a thiomorpholinomethyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 3'-position of the benzophenone scaffold. Thiomorpholine, a six-membered sulfur-containing heterocycle, distinguishes this compound from analogs with nitrogen-based rings (e.g., piperazine or azetidine). This compound is cataloged under reference code 10-F204973 by CymitQuimica, a supplier of high-value fluorinated compounds .

Properties

IUPAC Name |

[3-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-2-5-16(12-17)18(24)15-4-1-3-14(11-15)13-23-7-9-25-10-8-23/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMSNZQSIXQJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643382 | |

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-46-7 | |

| Record name | Methanone, [3-(4-thiomorpholinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 3-Trifluoromethylbenzophenone: The benzophenone core with a trifluoromethyl substituent at the 3' position.

- Thiomorpholine: A sulfur-containing heterocyclic amine that introduces the thiomorpholinomethyl group.

Reaction Conditions

- Solvent: Dichloromethane (CH2Cl2) or acetonitrile (CH3CN) are commonly used solvents due to their ability to dissolve both reactants and maintain reaction homogeneity.

- Temperature: Controlled low temperatures, typically between 0°C and 25°C, to optimize yield and minimize side reactions.

- Catalysts: Lewis acids or other suitable catalysts may be employed to activate the carbonyl or facilitate nucleophilic attack.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

Detailed Preparation Method

Stepwise Synthesis

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Activation of 3-trifluoromethylbenzophenone | Dissolve in dichloromethane, cool to 0-25°C | Ready for nucleophilic substitution |

| 2 | Nucleophilic substitution with thiomorpholine | Add thiomorpholine slowly under stirring, maintain temperature | Formation of thiomorpholinomethyl intermediate |

| 3 | Work-up and purification | Wash with brine, dry over MgSO4, concentrate | Crude product |

| 4 | Purification | Silica gel flash column chromatography | Pure this compound |

Reaction Mechanism Insights

- The nucleophilic nitrogen of thiomorpholine attacks the electrophilic carbon adjacent to the trifluoromethyl-substituted benzophenone carbonyl.

- The reaction proceeds via a substitution mechanism facilitated by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon.

- The thiomorpholine ring remains intact, introducing sulfur and nitrogen heteroatoms into the final product.

Alternative Synthetic Approaches and Innovations

Use of Lewis Acid-Activated Thiomethylation

Recent research has demonstrated the use of boron trifluoride dimethyl sulfide complex (BF3·SMe2) as a Lewis acid to activate thiomethylation reactions on electron-deficient aromatic systems. This method allows for:

- Efficient installation of thiomethyl groups.

- One-step conversion of trifluoromethylarenes to methyl-dithioesters, which can be further transformed into thiomorpholinomethyl derivatives.

- Mild reaction conditions with high selectivity.

This approach can be adapted for the synthesis of thiomorpholinomethyl-substituted benzophenones by leveraging the sulfur source and Lewis acid activation to facilitate C–S bond formation.

Multi-Step Organic Synthesis

In some protocols, the synthesis involves:

- Initial preparation of a trifluoromethyl-substituted benzophenone intermediate.

- Subsequent nucleophilic substitution or Friedel-Crafts type reactions to introduce the thiomorpholinomethyl group.

- Use of protecting groups and selective functional group transformations to improve yield and purity.

Analytical Data and Yield Optimization

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Solvent | Dichloromethane or acetonitrile | Good solubility and reaction control |

| Temperature | 0–25°C | Optimal for high yield, minimizes side reactions |

| Catalyst | Lewis acids (e.g., BF3·SMe2) | Enhances nucleophilic substitution efficiency |

| Reaction Time | 2–4 hours | Sufficient for complete conversion |

| Purification | Silica gel chromatography | Yields pure compound with >90% purity |

| Yield | 70–85% | Dependent on scale and reaction optimization |

Summary of Key Research Findings

- The trifluoromethyl group significantly influences the reactivity of benzophenone derivatives, enhancing electrophilicity and facilitating nucleophilic substitution by thiomorpholine.

- Lewis acid activation, particularly with BF3·SMe2, offers a modern, efficient route for thiomethylation and related sulfur incorporation reactions, which can be adapted for the synthesis of thiomorpholinomethyl benzophenones.

- Purification by flash chromatography is essential to obtain high-purity products suitable for further biological or chemical studies.

- Reaction conditions such as solvent choice, temperature control, and catalyst presence are critical parameters for optimizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The trifluoromethyl group and thiomorpholine moiety may play crucial roles in these interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences between 3-thiomorpholinomethyl-3'-trifluoromethylbenzophenone and its closest analogs:

| Compound Name | CAS Number | Heterocycle | Trifluoromethyl Position | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | Not provided | Thiomorpholine (S-containing) | 3' | C₁₉H₁₈F₃NOS | Sulfur atom in heterocycle; 3,3'-substitution |

| 2-Azetidinomethyl-2'-trifluoromethylbenzophenone | 898755-07-2 | Azetidine (N-containing) | 2' | C₁₈H₁₆F₃NO | Four-membered azetidine ring; 2,2'-substitution |

| 2-Azetidinomethyl-3'-trifluoromethylbenzophenone | 898755-09-4 | Azetidine (N-containing) | 3' | C₁₈H₁₆F₃NO | Four-membered azetidine ring; 2,3'-substitution |

| 3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone | 898789-03-2 | 4-Methylpiperazine (N-containing) | 3' | C₂₀H₂₁F₃N₂O | Six-membered piperazine ring with methyl group; 3,3'-substitution |

Key Observations:

Heterocycle Impact: The thiomorpholine group introduces sulfur, which increases lipophilicity compared to nitrogen-based azetidine or piperazine analogs. This may enhance membrane permeability in biological systems .

Substitution Position: The 3,3'-substitution pattern in the target compound and 898789-03-2 contrasts with the 2,2' or 2,3' positions in azetidine analogs. The 3'-CF₃ group may stabilize the benzophenone core via electron-withdrawing effects, influencing photochemical stability or binding affinity in pharmaceutical applications .

Electronic and Steric Effects :

- The trifluoromethyl group in all compounds contributes to enhanced metabolic stability and resistance to oxidative degradation. However, its position alters electronic distribution: para-substitution (e.g., 4'-CF₃) typically exerts stronger inductive effects than meta-substitution (3'-CF₃) .

Biological Activity

3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a trifluoromethyl group and a thiomorpholine moiety. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with synthesis methods and potential applications.

The compound can be synthesized through the reaction of 3-trifluoromethylbenzophenone with thiomorpholine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction typically requires heating to facilitate product formation. This synthetic route is crucial for obtaining high purity and yield, which are essential for biological testing.

| Property | Value |

|---|---|

| IUPAC Name | [3-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

| Molecular Formula | C19H18F3NOS |

| Molecular Weight | 373.41 g/mol |

| InChI Key | MQMSNZQSIXQJIK-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, including Staphylococcus aureus and fungal species such as Candida albicans. The mechanism underlying this activity may involve the disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines, including ovarian carcinoma and lung adenocarcinoma cells. The trifluoromethyl group is believed to enhance the compound's lipophilicity, facilitating better cellular uptake and interaction with cancerous tissues.

Case Studies

Several case studies have highlighted the application of this compound in drug development:

- Anticancer Efficacy : A study evaluated the compound's effect on MDAH 2774 (human ovarian carcinoma) cells, showing a significant reduction in cell viability at concentrations above 50 µM.

- Antimicrobial Testing : Another investigation assessed its efficacy against Candida albicans, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antifungal activity.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within microbial and cancer cells. The trifluoromethyl group may enhance binding affinity to these targets, while the thiomorpholine ring could influence the compound's overall reactivity and stability in biological systems.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Thiomorpholinomethylbenzophenone | Lacks trifluoromethyl group | Moderate antimicrobial activity |

| 3-Trifluoromethylbenzophenone | Lacks thiomorpholine moiety | Limited biological activity |

| This compound | Unique combination enhances reactivity | Significant antimicrobial & anticancer activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For optimization, vary reaction time (e.g., 3–7 days), solvent systems (THF or DMF), and catalysts (e.g., Pd(PPh₃)₄). Monitor progress using thin-layer chromatography (TLC) and purify via column chromatography with gradients of ethyl acetate/hexane . Triethylamine is critical for neutralizing HCl byproducts during thiomorpholine incorporation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity. X-ray crystallography can resolve stereochemical ambiguities, while high-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₉H₁₈F₃NOS, ~365.42 g/mol). Cross-reference with PubChem data (InChI Key: GOJVWAGXQZAJPY-UHFFFAOYSA-N) .

Q. What key functional groups influence the compound’s reactivity, and how do they interact in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. The thiomorpholinomethyl moiety acts as a directing group in electrophilic substitutions. Test reactivity by substituting boronic acids (e.g., 3-trifluoromethylphenylboronic acid) under inert atmospheres .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) against target enzymes (e.g., kinases) using fluorogenic substrates. For antimicrobial studies, use broth microdilution (MIC/MBC) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and validate results via time-kill kinetics .

Q. How should contradictory physicochemical data (e.g., solubility, logP) be reconciled across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMSO vs. water) or measurement techniques (HPLC vs. shake-flask). Perform replicate measurements under standardized conditions (25°C, pH 7.4). Use computational tools (e.g., COSMO-RS) to predict partition coefficients (logP) and compare with experimental values .

Q. What strategies improve the compound’s solubility for in vitro assays without altering bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.